molecular formula C7H8ClN B078673 2-(1-Chloroethyl)pyridine CAS No. 10445-92-8

2-(1-Chloroethyl)pyridine

Cat. No.: B078673
CAS No.: 10445-92-8
M. Wt: 141.6 g/mol
InChI Key: ZHBVIIQZRLPHGH-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)pyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where a chlorine atom is attached to the ethyl group at the second position of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Scientific Research Applications

2-(1-Chloroethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Safety and Hazards

The safety data sheet for 2-(1-Chloroethyl)pyridine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

Research on 2-(1-Chloroethyl)pyridine and its derivatives continues to be a topic of interest in the field of organic chemistry. Future directions may include the development of new synthetic methods, the exploration of its reactivity in various chemical reactions, and the investigation of its potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1-Chloroethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyridine with hydrochloric acid, resulting in the addition of a chlorine atom to the ethyl group. Another method includes the chlorination of 2-ethylpyridine using chlorine gas under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic systems to ensure efficient chlorination .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Chloroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(1-Chloroethyl)pyridine is unique due to its combination of a chlorine atom and an ethyl group on the pyridine ring. This combination enhances its reactivity and makes it a versatile intermediate in chemical syntheses. Its ability to undergo various reactions, including substitution, oxidation, and reduction, sets it apart from other similar compounds .

Properties

IUPAC Name

2-(1-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBVIIQZRLPHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506498
Record name 2-(1-Chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10445-92-8
Record name 2-(1-Chloroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10445-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cooled solution of 1-(pyridin-2-yl)ethanol (4.5 g, 36 mmol) in dry dichloromethane (100 mL) was slowly added thionyl dichloride (20 mL). The mixture was then warmed to 20° C. After 2 h, the reaction was concentrated in vacuo, and the resulting residue was diluted with water (40 mL) and dichloromethane (60 mL). The solution was neutralized with saturated aqueous sodium carbonate solution. The organic layer was washed with saturated aqueous sodium chloride solution (3×30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to afford crude 2-(1-chloroethyl)pyridine (5.0 g, 97% yield). The product was used without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
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Reaction Step One
Quantity
20 mL
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 107.16 g (1 mole) of 2-ethyl-pyridine in 400 ml of ethylene chloride was heated at reflux while adding in portions 150 g (0.65 mole) of trichloroisocyanuric acid (min. 90% available chlorine) over 5 hours and the mixture was stirred for another 2 hours and then cooled and vacuum filtered. The filtrate was washed with 50 ml of 5% of potassium hydroxide, dried over MgSO4 and evaporated to dryness.
Quantity
107.16 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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